molecular formula C19H20ClNO4S B2891397 4-(benzenesulfonyl)-1-(5-chloro-2-methoxybenzoyl)piperidine CAS No. 1795357-67-3

4-(benzenesulfonyl)-1-(5-chloro-2-methoxybenzoyl)piperidine

Cat. No.: B2891397
CAS No.: 1795357-67-3
M. Wt: 393.88
InChI Key: ZTIKXMRWBLJBPI-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-1-(5-chloro-2-methoxybenzoyl)piperidine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-(5-chloro-2-methoxybenzoyl)piperidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperidine ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the phenylsulfonyl group.

    Aromatic substitution: The 5-chloro-2-methoxyphenyl moiety is introduced through an aromatic substitution reaction, often using a chlorinated aromatic compound and a methoxy group donor.

    Coupling reaction: The final step involves coupling the functionalized piperidine with the substituted aromatic ring under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-(5-chloro-2-methoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

4-(benzenesulfonyl)-1-(5-chloro-2-methoxybenzoyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-(5-chloro-2-methoxybenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
  • (5-Chloro-2-methoxyphenyl)(4-(ethylsulfonyl)piperidin-1-yl)methanone
  • (5-Chloro-2-methoxyphenyl)(4-(propylsulfonyl)piperidin-1-yl)methanone

Uniqueness

4-(benzenesulfonyl)-1-(5-chloro-2-methoxybenzoyl)piperidine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-25-18-8-7-14(20)13-17(18)19(22)21-11-9-16(10-12-21)26(23,24)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIKXMRWBLJBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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